molecular formula C20H22N2O3 B14689986 Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- CAS No. 32391-55-2

Ethanol, 2,2'-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di-

Cat. No.: B14689986
CAS No.: 32391-55-2
M. Wt: 338.4 g/mol
InChI Key: IYKDDRQDLCCRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- is a complex organic compound known for its unique structural properties and diverse applications This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- typically involves the reaction of 4,5-diphenyl-2-oxazolecarboxaldehyde with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized aromatic compounds .

Scientific Research Applications

Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- involves its interaction with specific molecular targets. The oxazole ring and imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminooxazoles: Known for their biological activity and used in various pharmaceutical applications.

    2-Iminooxazolines: Exhibits fungicidal and bactericidal properties.

    4-Substituted 2-Guanidinooxazolines: Display antihistamine effects.

Uniqueness

Ethanol, 2,2’-(((4,5-diphenyl-2-oxazolyl)methyl)imino)di- stands out due to its unique combination of the oxazole ring, diphenyl groups, and imino linkage. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

32391-55-2

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C20H22N2O3/c23-13-11-22(12-14-24)15-18-21-19(16-7-3-1-4-8-16)20(25-18)17-9-5-2-6-10-17/h1-10,23-24H,11-15H2

InChI Key

IYKDDRQDLCCRLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CN(CCO)CCO)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.